molecular formula C7H7NO4 B2361871 3-Amino-4,5-dihydroxybenzoic acid CAS No. 84211-27-8

3-Amino-4,5-dihydroxybenzoic acid

Cat. No.: B2361871
CAS No.: 84211-27-8
M. Wt: 169.136
InChI Key: RBQLYASRVXAFRI-UHFFFAOYSA-N
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Description

3-Amino-4,5-dihydroxybenzoic acid (CAS: 84211-27-8) is a trihydroxy-substituted benzoic acid derivative with a molecular weight of 169.14 g/mol and a purity of 95% in commercial preparations . Its structure features amino (-NH₂) and hydroxyl (-OH) groups at the 3-, 4-, and 5-positions of the benzene ring, distinguishing it from simpler hydroxybenzoic acids like salicylic acid. This compound is primarily used in research as a precursor for synthesizing bioactive molecules and as a reference standard in pharmacological studies .

Properties

IUPAC Name

3-amino-4,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQLYASRVXAFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dihydroxybenzoic acid typically involves the reduction of 3-nitro-4,5-dihydroxybenzoic acid. One common method includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and environmental friendliness. The process involves the use of catalysts and controlled reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

3-Amino-4,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs of 3-amino-4,5-dihydroxybenzoic acid, emphasizing differences in functional groups and substitution patterns:

Compound Name CAS Number Substitution Pattern Molecular Weight (g/mol) Key Features
This compound 84211-27-8 3-NH₂, 4-OH, 5-OH 169.14 Trihydroxy-amino benzoic acid
3-Amino-4-hydroxybenzoic acid 1571-72-8 3-NH₂, 4-OH 153.13 Lacks 5-OH group
4-Amino-3-hydroxybenzoic acid 2374-03-0 4-NH₂, 3-OH 153.13 Amino/hydroxy position swap
3,4-Dihydroxybenzoic acid 99-50-3 3-OH, 4-OH 154.12 Protocatechuic acid; no amino group
3-Amino-4,5-dimethylbenzoic acid 348165-23-1 3-NH₂, 4-CH₃, 5-CH₃ 165.19 Methyl substituents replace OH
2-Amino-3,4-dimethoxybenzoic acid 5701-87-1 2-NH₂, 3-OCH₃, 4-OCH₃ 197.18 Methoxy groups instead of OH

Physical and Chemical Properties

  • Melting Points: 3-Amino-4-hydroxybenzoic acid: 208°C 3,4-Dihydroxybenzoic acid (protocatechuic acid): ~200°C (decomposes) 3-Amino-4,5-dimethylbenzoic acid: Not explicitly reported, but methyl groups likely reduce polarity and increase hydrophobicity compared to hydroxylated analogs .
  • Solubility: Hydroxyl and amino groups enhance water solubility in polar solvents, while methyl or methoxy substituents (e.g., 3-amino-4,5-dimethylbenzoic acid) reduce solubility .

Key Research Findings and Trends

  • Antitumor Agents: AT-125’s mechanism highlights the importance of amino acid antimetabolites in targeting glutamine-dependent enzymes, a strategy shared with 3-deazauridine .
  • Flavor Chemistry: Substituted furanones like 3-amino-4,5-dimethyl-2(5H)-furanone underscore the role of amino-hydroxybenzene derivatives in natural product biosynthesis .
  • Structural-Activity Relationships (SAR): The position of amino and hydroxyl groups significantly impacts bioactivity. For example, 4-amino-3-hydroxybenzoic acid (CAS 2374-03-0) shows distinct pharmacokinetics compared to its 3-amino-4-hydroxy isomer .

Biological Activity

3-Amino-4,5-dihydroxybenzoic acid (also known as 3-Amino-2,5-dihydroxybenzoic acid or ADHBA) is a compound of significant interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of dihydroxybenzoic acid with an amino group at the meta position. Its chemical structure can be represented as follows:

C7H9NO3\text{C}_7\text{H}_9\text{NO}_3

This compound exhibits both hydrophilic and hydrophobic properties, which contribute to its interaction with various biological systems.

1. Antioxidant Properties

Research has indicated that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular integrity and function. The mechanism involves the donation of electrons to free radicals, thereby neutralizing their reactivity.

2. Neuroprotective Effects

A pivotal study highlighted the role of dihydroxybenzoic acid isomers in dissociating amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer’s disease. Specifically, this compound demonstrated the ability to destabilize Aβ oligomer structures, promoting their dissociation into less toxic monomeric forms. This activity suggests a potential therapeutic application in neurodegenerative diseases characterized by amyloid aggregation .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In experimental models, it reduced the expression of pro-inflammatory cytokines and inhibited pathways associated with inflammation, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Enzymatic Activity : The compound may interact with various enzymes involved in oxidative stress and inflammation, thereby modulating their activity.
  • Cell Signaling Pathways : It can influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.
  • Direct Interaction with Biomolecules : The ability to bind with proteins involved in amyloid formation suggests a direct interaction that alters their aggregation propensity.

Study on Amyloid Dissociation

In a controlled study evaluating the effects of various dihydroxybenzoic acid isomers on Aβ oligomers, researchers found that this compound effectively reduced oligomer stability over time. The study utilized dose-response curves to quantify the dissociative effects at varying concentrations (0 – 20 µM), demonstrating significant activity compared to controls .

CompoundConcentration (µM)Oligomer Dissociation (%)
3-Amino-4,5-dihydroxybenzoic1075
Control (DMSO)-10

Research Findings Summary

Recent studies underscore the multifaceted biological activities of this compound:

  • Antioxidant Activity : Effective in reducing oxidative stress.
  • Neuroprotection : Significant role in dissociating toxic Aβ oligomers.
  • Anti-inflammatory Effects : Modulates cytokine production and inflammatory pathways.

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